molecular formula C16H13F2NO4S B3014582 2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid CAS No. 748776-41-2

2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid

Cat. No.: B3014582
CAS No.: 748776-41-2
M. Wt: 353.34
InChI Key: RUSYUUPLCCGCGN-UHFFFAOYSA-N
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Description

2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid is a chemical compound with the molecular formula C16H13F2NO4S and a molecular weight of 353.34 g/mol. This compound is characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further linked to a benzoic acid moiety through a carbamoylmethoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethylsulfanyl phenyl intermediate:

    Carbamoylation: The intermediate is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.

    Methoxylation: The carbamoylated intermediate undergoes a methoxylation reaction to introduce the methoxy group.

    Benzoic acid formation: Finally, the methoxylated intermediate is reacted with a benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group may play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[({4-[(Trifluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid: This compound has a trifluoromethylsulfanyl group instead of a difluoromethylsulfanyl group.

    2-[({4-[(Methyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid: This compound has a methylsulfanyl group instead of a difluoromethylsulfanyl group.

Uniqueness

2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S/c17-16(18)24-11-7-5-10(6-8-11)19-14(20)9-23-13-4-2-1-3-12(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSYUUPLCCGCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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